Chandrananimycin A

Description

This compound has been reported in Actinomadura with data available.

inhibits indoleamine 2,3-dioxygenase; structure in first source

Structure

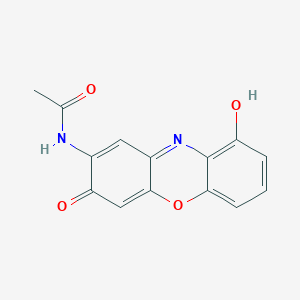

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O4 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

N-(9-hydroxy-3-oxophenoxazin-2-yl)acetamide |

InChI |

InChI=1S/C14H10N2O4/c1-7(17)15-8-5-9-13(6-11(8)19)20-12-4-2-3-10(18)14(12)16-9/h2-6,18H,1H3,(H,15,17) |

InChI Key |

VRKDUDPRCAZBHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=NC3=C(C=CC=C3OC2=CC1=O)O |

Synonyms |

chandrananimycin A |

Origin of Product |

United States |

Foundational & Exploratory

Chandrananimycin A: A Technical Guide for Researchers

An In-depth Examination of a Novel Phenoxazine Antibiotic with Diverse Biological Activity

Abstract

Chandrananimycin A is a novel antibiotic belonging to the phenoxazine class of natural products.[1] Isolated from the marine actinomycete Actinomadura sp. isolate M048, this compound has demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and antifungal properties.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, biological activities with available quantitative data, and detailed experimental methodologies. The guide also explores its potential mechanism of action and visualizes key experimental workflows.

Introduction

The emergence of multidrug-resistant pathogens and the need for novel anticancer agents have driven the exploration of unique natural products from diverse environments. Marine actinomycetes are a rich source of structurally novel and biologically active secondary metabolites. This compound, first described by Maskey et al. in 2003, is a prime example of such a discovery.[2][4] Its phenoxazine core structure is a recurring motif in a number of bioactive microbial metabolites. This guide aims to consolidate the current knowledge on this compound for researchers in drug discovery and development.

Physicochemical Properties

The structure of this compound was elucidated through detailed analysis of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]

| Property | Value |

| Chemical Class | Phenoxazinone |

| Molecular Formula | C₁₅H₁₀N₂O₅ |

| Molecular Weight | 302 g/mol |

| Appearance | Orange solid |

Biological Activity

This compound has demonstrated a remarkable range of biological activities against various microorganisms and cancer cell lines.

Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal activity. The table below summarizes the reported antimicrobial activity based on the agar diffusion method.

| Test Organism | Concentration | Inhibition Zone Diameter (mm) |

| Bacillus subtilis | 20 µ g/platelet | 23 |

| Staphylococcus aureus | 20 µ g/platelet | 22 |

| Mucor miehei | 20 µ g/platelet | 27 |

Cytotoxic Activity

The crude extract containing this compound and its analogues has shown potent cytotoxic activity against a panel of human cancer cell lines. While specific IC50 values for purified this compound are not detailed in the initial reports, the mixture containing it displayed significant growth inhibition.

| Cell Line | Cancer Type | IC₇₀ (µg/mL) |

| HT29 | Colon Carcinoma | Down to 1.4 |

| MEXF 514L | Melanoma | Down to 1.4 |

| LXFA 526L | Lung Carcinoma | Down to 1.4 |

| LXFL 529L | Lung Carcinoma | Down to 1.4 |

| SF268 | CNS Cancer | Down to 1.4 |

| H460 | Lung Cancer | Down to 1.4 |

| MCF-7 | Breast Carcinoma | Down to 1.4 |

| PC3M | Prostate Carcinoma | Down to 1.4 |

| RXF 631L | Kidney Tumor | Down to 1.4 |

Note: The reported IC₇₀ values are for a crude extract containing this compound and its analogues.

A related compound, Chandrananimycin E, has reported GI50 and CC50 values against specific cell lines, which may provide some context for the potential potency of this class of compounds.

| Compound | Cell Line | Measurement | Value (µM) |

| Chandrananimycin E | HUVEC | GI₅₀ | 35.3[5] |

| Chandrananimycin E | HeLa | CC₅₀ | 56.9[5] |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, compounds containing the phenoxazin-3-one chromophore are known to exhibit biological activity through various mechanisms. For many complex phenoxazinone derivatives, a prominent mode of action is DNA intercalation, which disrupts DNA replication and transcription, leading to antimicrobial and anticancer effects. While this is a plausible mechanism for this compound, it is also suggested that other modes of action may be at play for this class of compounds. Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation, characterization, and biological evaluation of this compound, based on the original discovery and standard laboratory practices.

Isolation and Purification of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Origin of Chandrananimycin A: A Technical Guide

Abstract

Chandrananimycin A is a bioactive natural product belonging to the phenoxazine class of compounds. First isolated from a marine actinomycete, it has demonstrated notable anticancer and antimicrobial properties, positioning it as a compound of interest for further drug development. This technical guide provides an in-depth overview of the discovery, origin, and biological activities of this compound. It includes detailed experimental protocols for its isolation, characterization, and bioactivity assessment, as well as a putative biosynthetic pathway for its core phenoxazinone structure. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams in the DOT language. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Discovery and Origin

This compound, along with its congeners Chandrananimycins B and C, was first isolated from the culture broth of a marine actinomycete, Actinomadura sp. isolate M045. The producing strain was cultivated from a marine sediment sample, highlighting the potential of marine actinomycetes as a source of novel secondary metabolites. Another analog, Chandrananimycin E, has been isolated from Streptomyces griseus (HKI 0545), indicating that the production of this class of compounds may be distributed across different actinomycete genera.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Description |

| Molecular Formula | C₂₀H₁₉N₃O₅ |

| Molecular Weight | 397.39 g/mol |

| Appearance | Yellowish-brown solid |

| Solubility | Soluble in methanol, ethyl acetate, and DMSO |

| UV λmax (MeOH) nm (log ε) | 235 (4.45), 433 (4.28) |

| IR (KBr) νmax cm⁻¹ | 3400, 1695, 1640, 1580, 1460, 1280, 1100 |

| Core Structure | Phenoxazinone |

Biological Activity

This compound has demonstrated a range of biological activities, including anticancer, antibacterial, and antifungal properties. The available quantitative data for this compound and its analog, Chandrananimycin E, are presented below.

Anticancer Activity

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| This compound | Various | IC₅₀ | 0.1 - 10 | [1] |

| Chandrananimycin E | HUVEC | GI₅₀ | 35.3 | [2] |

| Chandrananimycin E | HeLa | CC₅₀ | 56.9 | [2] |

Antimicrobial Activity

| Compound | Organism | Activity Metric | Value (µg/mL) | Reference |

| This compound | Bacillus subtilis | MIC | 10 | [1] |

| This compound | Staphylococcus aureus | MIC | 25 | [1] |

| This compound | Candida albicans | MIC | 10 | [1] |

| This compound | Mucor miehei | MIC | 5 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the discovery and characterization of this compound.

Fermentation of the Producing Organism

Objective: To cultivate the Actinomadura sp. M045 for the production of this compound.

Materials:

-

Actinomadura sp. M045 culture

-

Seed medium (e.g., ISP2 broth)

-

Production medium (e.g., a modified seawater-based medium)

-

Shaker incubator

-

Sterile flasks

Protocol:

-

Inoculate a seed flask containing the seed medium with a loopful of Actinomadura sp. M045 from a slant culture.

-

Incubate the seed culture at 28°C for 2-3 days on a rotary shaker at 180 rpm.

-

Transfer the seed culture to the production medium at a 5% (v/v) inoculation rate.

-

Incubate the production culture at 28°C for 7-10 days on a rotary shaker at 180 rpm.

References

Streptomyces griseus: A Prolific Source of the Novel Anticancer Agent Chandrananimycin E

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of Streptomyces griseus as a source of Chandrananimycin E, a benzoxazine natural product with promising antiproliferative and cytotoxic activities. This document details the biological activities, proposed biosynthesis, and methodologies for the cultivation of the producing organism, as well as the extraction, purification, and bioactivity assessment of Chandrananimycin E, tailored for researchers, scientists, and drug development professionals.

Introduction to Chandrananimycin E

Chandrananimycin E is a novel benzoxazine derivative isolated from the bacterium Streptomyces griseus strain HKI 0545.[1][2] It belongs to the broader class of phenoxazinone-related compounds, a group of natural products known for their diverse biological activities. Structurally, Chandrananimycin E is unique due to a carbon substitution at the N-10 position, a feature unprecedented among naturally occurring phenoxazines.[1] This compound has garnered interest in the scientific community for its potential as an anticancer agent, demonstrating both antiproliferative and cytotoxic effects against various cancer cell lines.

Biological Activity and Data Presentation

Chandrananimycin E has been evaluated for its in vitro anticancer properties, revealing moderate antiproliferative activity and weak cytotoxicity. The quantitative data from these assays are summarized in the table below for clear comparison.

| Compound | Cell Line | Assay Type | Measurement | Value (μM) | Reference |

| Chandrananimycin E | HUVEC | Antiproliferative | GI₅₀ | 35.3 | [1] |

| Chandrananimycin E | HeLa | Cytotoxicity | CC₅₀ | 56.9 | [1] |

Table 1: In Vitro Biological Activities of Chandrananimycin E

GI₅₀ (Growth Inhibition 50): The concentration of a drug that inhibits cell growth by 50%. CC₅₀ (Cytotoxic Concentration 50): The concentration of a drug that causes the death of 50% of cells.

Proposed Biosynthesis of Chandrananimycin E

While the specific biosynthetic gene cluster for Chandrananimycin E has not yet been fully elucidated, a hypothetical pathway can be proposed based on the biosynthesis of the structurally related phenoxazinone core of actinomycin in other Streptomyces species. The key precursor for the phenoxazinone scaffold is 3-hydroxy-4-methylanthranilic acid. The formation of the benzoxazine ring is likely an enzyme-catalyzed process.

A proposed general pathway involves the following key steps:

-

Formation of the Phenoxazinone Core: The biosynthesis is likely initiated from a derivative of 3-hydroxyanthranilic acid. In the case of actinomycin, this precursor is 4-methyl-3-hydroxyanthranilic acid.

-

Oxidative Dimerization: An enzyme, likely a phenoxazinone synthase, catalyzes the oxidative condensation of two molecules of the aminophenol precursor to form the characteristic tricyclic phenoxazinone structure.

-

Tailoring Reactions: Subsequent enzymatic modifications, such as glycosylation, methylation, or, in the case of Chandrananimycin E, the unique N-10 carbon substitution, would complete the biosynthesis.

Caption: Proposed biosynthetic pathway of Chandrananimycin E.

Experimental Protocols

Cultivation of Streptomyces griseus HKI 0545

A detailed protocol for the cultivation of S. griseus for the production of Chandrananimycin E is outlined below. This protocol is based on general methods for secondary metabolite production in Streptomyces.[3][4][5][6]

-

Media Preparation: Prepare a suitable liquid medium for fermentation. A complex medium such as Yeast Extract-Malt Extract Broth (YEME) or a defined medium supplemented with specific precursors can be used. For streptomycin production by S. griseus, a medium containing soybean meal, glucose, and NaCl has been reported.[3]

-

Inoculation: Inoculate the sterile medium with a spore suspension or a vegetative mycelium from a seed culture of S. griseus HKI 0545.

-

Fermentation: Incubate the culture in a shaker at 28-30°C with vigorous agitation (e.g., 200-250 rpm) to ensure adequate aeration. The fermentation is typically carried out for 7-14 days.

-

Monitoring: Monitor the growth of the culture (e.g., by measuring mycelial dry weight) and the production of Chandrananimycin E at regular intervals using analytical techniques such as HPLC.

Caption: General workflow for the cultivation of S. griseus.

Extraction and Purification of Chandrananimycin E

The following is a general protocol for the extraction and purification of benzoxazine compounds from Streptomyces culture broth.

-

Extraction of Culture Broth:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing Chandrananimycin E.

-

-

Final Purification:

-

Perform further purification of the pooled fractions using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure Chandrananimycin E.

-

Caption: Workflow for extraction and purification.

Antiproliferative and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity and cell proliferation.

-

Cell Seeding: Seed the cancer cell lines (e.g., HUVEC and HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Chandrananimycin E and incubate for a specific period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability or inhibition compared to the untreated control to determine the GI₅₀ or CC₅₀ values.

Potential Mechanism of Action

The precise molecular mechanism of action for Chandrananimycin E is yet to be fully elucidated. However, based on studies of other phenoxazinone and benzoxazine derivatives, several potential mechanisms can be proposed:

-

Kinase Inhibition: Some benzoxazine-purine hybrids have been shown to act as kinase inhibitors, specifically targeting pathways involved in cell proliferation and survival.[7][8][9]

-

Induction of Apoptosis: Many anticancer agents, including some benzoxazinone derivatives, exert their effects by inducing programmed cell death (apoptosis). This can be mediated through the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[10]

-

DNA Interaction: The planar aromatic structure of the phenoxazinone core suggests a potential for intercalation into DNA or stabilization of secondary DNA structures like G-quadruplexes, which can interfere with DNA replication and transcription.

-

Lysosomal Dysfunction: Some benzo[a]phenoxazine compounds have been shown to accumulate in lysosomes and induce lysosomal membrane permeabilization, leading to cell death.

Caption: Potential mechanisms of action for Chandrananimycin E.

Conclusion and Future Directions

Chandrananimycin E, produced by Streptomyces griseus HKI 0545, represents a promising lead compound for the development of novel anticancer therapeutics. Its unique chemical structure and demonstrated biological activity warrant further investigation. Future research should focus on:

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the Chandrananimycin E biosynthetic gene cluster will enable synthetic biology approaches to improve production titers and generate novel analogs.

-

Mechanism of Action Studies: In-depth studies are required to determine the precise molecular target(s) and signaling pathways modulated by Chandrananimycin E.

-

In Vivo Efficacy: Evaluation of the antitumor activity of Chandrananimycin E in preclinical animal models is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Chandrananimycin E analogs will help to identify the key structural features responsible for its activity and to optimize its therapeutic potential.

This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of Chandrananimycin E as a novel anticancer agent.

References

- 1. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STREPTOMYCIN FORMATION BY INTACT MYCELIUM OF STREPTOMYCES GRISEUS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiological factors affecting streptomycin production by Streptomyces griseus ATCC 12475 in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action [digibug.ugr.es]

- 9. Benzoxazine-Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Chandrananimycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin A is a novel phenoxazinone antibiotic isolated from the marine actinomycete, Actinomadura sp. isolate M048.[1][2][3][4] This compound has garnered interest within the scientific community due to its potential as an anticancer agent. The elucidation of its chemical structure is paramount for understanding its mechanism of action, facilitating total synthesis efforts, and enabling the development of analogues with improved therapeutic properties. This technical guide provides a comprehensive overview of the methodologies and data that were instrumental in deciphering the molecular structure of this compound.

Core Structure Elucidation Workflow

The structural determination of this compound relied on a synergistic approach employing mass spectrometry and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The logical flow of this process is depicted below.

Quantitative Spectroscopic Data

The structural backbone of this compound was pieced together using high-resolution mass spectrometry and NMR spectroscopy. The quantitative data from these analyses are summarized below.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of this compound.

| Parameter | Observed Value |

| Ionization Mode | ESI |

| Mass-to-Charge (m/z) | [M+H]⁺ |

| Molecular Formula | C₁₄H₁₀N₂O₅ |

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra were recorded in DMSO-d₆ on a 500 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

| Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |

| H-1 | 7.85 | d | 2.5 |

| H-4 | 7.21 | d | 8.5 |

| H-6 | 7.60 | dd | 8.5, 2.5 |

| H-8 | 6.45 | s | |

| 1-NH | 10.80 | s | |

| 7-OH | 11.20 | br s | |

| 2-COCH₃ | 2.15 | s |

Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)

| Position | Chemical Shift (δ) |

| 1 | 120.5 |

| 2 | 138.2 |

| 3 | 181.5 |

| 4 | 118.0 |

| 4a | 142.8 |

| 5a | 134.5 |

| 6 | 128.9 |

| 7 | 151.2 |

| 8 | 108.1 |

| 9 | 148.5 |

| 9a | 125.7 |

| 10a | 130.1 |

| 2-COC H₃ | 169.1 |

| 2-COC H₃ | 24.3 |

Experimental Protocols

Detailed methodologies were crucial for the successful elucidation of this compound's structure.

Fermentation and Isolation

-

Producing Organism: Actinomadura sp. isolate M048, obtained from marine sediments.

-

Fermentation: The strain was cultivated in a suitable liquid medium with shaking at 28°C to promote the production of secondary metabolites.

-

Extraction: The culture broth was harvested and subjected to solvent extraction, typically with ethyl acetate, to isolate the crude mixture of natural products.

-

Purification: The crude extract was then purified using a combination of chromatographic techniques, including silica gel chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples were dissolved in a suitable solvent like methanol prior to analysis.

-

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of purified this compound were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a 500 MHz NMR spectrometer. Standard pulse programs were utilized for each experiment.

-

Signaling Pathways and Logical Relationships

The key correlations observed in the 2D NMR spectra were instrumental in assembling the final structure. The HMBC experiment, in particular, provided long-range correlations that connected different fragments of the molecule.

Conclusion

The chemical structure of this compound was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR analyses. The presented data and methodologies provide a clear and detailed account of this process, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. The confirmed structure provides a solid foundation for future investigations into its biological activity and for the design of synthetic strategies.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Connected Papers | Find and explore academic papers [connectedpapers.com]

Spectroscopic and Mass Spectrometric Analysis of Chandrananimycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for Chandrananimycin A. While the specific quantitative data is located in the primary literature, this document outlines the expected data presentation and provides detailed, representative experimental protocols for the characterization of this and similar phenoxazinone-type natural products.

Introduction to this compound

This compound is a phenoxazinone antibiotic isolated from a marine Actinomadura sp. (isolate M048).[1] Its structure has been elucidated through detailed interpretation of mass spectrometry and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Compounds of this class are of significant interest to the scientific community due to their potential as anticancer agents.

Spectroscopic Data Presentation

The definitive spectroscopic data for this compound can be found in the following publication:

-

Maskey, R. P., Li, F. C., Qin, S., Fiebig, H. H., & Laatsch, H. (2003). Chandrananimycins A-C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions. The Journal of Antibiotics, 56(7), 622–629.

For ease of comparison and analysis, the reported ¹H and ¹³C NMR data, as well as mass spectrometry data, are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data sourced from the primary literature |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data sourced from the primary literature |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | [Data sourced from the primary literature] | [M+H]⁺ |

| ESI+ | [Data sourced from the primary literature] | [M+Na]⁺ |

| HR-ESI-MS | [Data sourced from the primary literature] | Calculated for C₁₄H₁₀N₂O₄ |

Experimental Protocols

The following are detailed, representative methodologies for the acquisition of spectroscopic and mass spectrometric data for phenoxazinone-type compounds like this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be selected based on the solubility of the analyte. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance III HD 500 MHz or similar instrument, equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Spectroscopy: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are acquired with proton decoupling. Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

2D NMR Spectroscopy: To aid in structure elucidation, a suite of two-dimensional NMR experiments are typically performed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

-

3.2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and an organic solvent, often with the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

Instrumentation: High-resolution mass spectra are typically obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer coupled to an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, as well as other adducts (e.g., [M+Na]⁺).

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced. This is achieved by selecting the ion of interest and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable insights into the compound's structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Caption: General workflow for the isolation and structural elucidation of a natural product.

References

The Putative Biosynthesis of Chandrananimycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chandrananimycin A, a member of the growing class of bioactive natural products, exhibits promising anticancer properties. While a complete and experimentally verified description of its biosynthetic pathway is not yet available in the public domain, its structural similarity to other well-characterized polyketide-nonribosomal peptide hybrid compounds, such as tirandamycin, allows for the construction of a putative biosynthetic blueprint. This technical guide synthesizes the available information to propose a likely pathway for this compound biosynthesis, outlines the key enzymatic players, and provides representative experimental protocols for its further investigation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the precise biosynthetic steps, engineer novel analogs, and optimize the production of this promising therapeutic agent.

Introduction

This compound is a natural product first isolated from the marine actinomycete, Actinomadura sp.[1]. Its complex chemical structure, featuring a polyketide-derived backbone and a non-ribosomally incorporated amino acid moiety, suggests its assembly via a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) pathway. Understanding the biosynthesis of this compound is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for the combinatorial biosynthesis of new and improved derivatives, and enable metabolic engineering strategies for enhanced production.

This guide will delve into the proposed biosynthetic pathway of this compound, drawing parallels with the biosynthesis of structurally related compounds. It will further present a summary of the genes and enzymes likely involved, and offer a compilation of relevant experimental methodologies.

Proposed Biosynthesis Pathway of this compound

Based on the structure of this compound and the known biosynthesis of similar compounds like tirandamycin, a putative pathway can be proposed. This pathway involves the coordinated action of a Type I PKS and a single-module NRPS.

Precursor Molecules

The biosynthesis is predicted to start from the following precursor molecules:

-

Polyketide chain: Malonyl-CoA and methylmalonyl-CoA are the likely extender units for the polyketide synthase modules. The starter unit is likely derived from acetate.

-

Amino acid: The NRPS module is predicted to incorporate a specific amino acid, likely L-tyrosine or a derivative thereof, based on the structure of the final product.

Assembly by PKS-NRPS Machinery

The core scaffold of this compound is likely assembled on a multi-modular PKS-NRPS enzyme complex. The proposed sequence of events is as follows:

-

Initiation: The biosynthesis is initiated by the loading of a starter unit onto the acyl carrier protein (ACP) of the first PKS module.

-

Polyketide Elongation: The polyketide chain is extended through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units by the subsequent PKS modules. Each module contains a set of domains (ketosynthase, acyltransferase, ketoreductase, etc.) that determine the structure of the growing chain.

-

Transfer to NRPS: The completed polyketide chain is transferred from the PKS to the condensation (C) domain of the NRPS module.

-

Amino Acid Incorporation: The NRPS module activates and incorporates a specific amino acid.

-

Chain Termination and Cyclization: The final hybrid molecule is released from the enzyme complex, likely through the action of a thioesterase (TE) domain, which may also catalyze an intramolecular cyclization to form a key structural feature of this compound.

Post-PKS-NRPS Tailoring

Following the assembly of the core structure, a series of post-translational modifications are expected to occur, catalyzed by tailoring enzymes encoded within the biosynthetic gene cluster. These modifications may include:

-

Oxidation: Cytochrome P450 monooxygenases and other oxidoreductases are likely involved in introducing hydroxyl groups and other oxidative modifications.

-

Methylation: Methyltransferases may add methyl groups to specific positions on the molecule.

-

Glycosylation: While not present in this compound, glycosyltransferases are common tailoring enzymes in similar pathways and could be relevant for related compounds.

A diagrammatic representation of the proposed biosynthetic pathway is provided below.

Caption: Proposed biosynthetic pathway of this compound.

Putative Biosynthetic Gene Cluster

A dedicated biosynthetic gene cluster (BGC) for this compound has not yet been reported. However, based on the proposed pathway, the BGC is expected to contain the following key genes:

| Gene (Putative) | Proposed Function | Homology |

| chnA | Type I Polyketide Synthase (PKS) | Genes from tirandamycin (tam) cluster |

| chnB | Nonribosomal Peptide Synthetase (NRPS) | Genes from tirandamycin (tam) cluster |

| chnC | Cytochrome P450 Monooxygenase | Tailoring enzymes in other PKS-NRPS pathways |

| chnD | Methyltransferase | Tailoring enzymes in other PKS-NRPS pathways |

| chnE | Thioesterase (TE) | Part of the NRPS module or a discrete enzyme |

| chnR | Regulatory protein (e.g., LuxR family) | Regulators in secondary metabolite BGCs |

| chnT | Transporter protein (e.g., MFS transporter) | Resistance/efflux pumps in antibiotic BGCs |

Table 1: Putative genes in the this compound biosynthetic gene cluster.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are representative protocols for key experiments.

Identification of the Biosynthetic Gene Cluster

A common approach to identify a BGC is through genome mining of the producing organism.

Workflow for BGC Identification:

Caption: Workflow for identifying the biosynthetic gene cluster.

Gene Inactivation and Heterologous Expression

To confirm the involvement of the candidate BGC, gene inactivation experiments in the native producer and heterologous expression of the entire cluster in a model host are essential.

Protocol for Gene Knockout using CRISPR-Cas9 (Representative):

-

Design guide RNAs (gRNAs): Design two gRNAs targeting the gene of interest within the putative BGC.

-

Construct CRISPR-Cas9 vector: Clone the gRNAs and the Cas9 nuclease gene into a suitable expression vector for Actinomadura.

-

Transformation: Introduce the CRISPR-Cas9 vector into Actinomadura sp. protoplasts via polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Select for transformants and screen for the desired gene deletion by PCR and sequencing.

-

Metabolite Analysis: Analyze the culture extracts of the knockout mutant by HPLC and mass spectrometry to confirm the abolishment of this compound production.

Protocol for Heterologous Expression (Representative):

-

Clone the BGC: Clone the entire putative BGC into a suitable expression vector (e.g., a BAC or PAC vector).

-

Transformation: Introduce the vector into a genetically tractable and high-producing heterologous host, such as Streptomyces coelicolor or Streptomyces albus.

-

Cultivation and Analysis: Cultivate the heterologous host under conditions known to induce secondary metabolism and analyze the culture extracts for the production of this compound using HPLC-MS.

In Vitro Enzyme Assays

Characterizing the function of individual enzymes requires their overexpression, purification, and in vitro assays.

Protocol for PKS-NRPS Enzyme Assay (Representative):

-

Gene Cloning and Expression: Clone the gene encoding a specific PKS or NRPS module into an E. coli expression vector.

-

Protein Purification: Overexpress the protein and purify it using affinity chromatography (e.g., Ni-NTA).

-

Assay Setup: Prepare a reaction mixture containing the purified enzyme, the appropriate substrates (e.g., radiolabeled malonyl-CoA, methylmalonyl-CoA, amino acid), ATP, and necessary cofactors in a suitable buffer.

-

Reaction and Analysis: Incubate the reaction and then analyze the products by methods such as thin-layer chromatography (TLC) with autoradiography or by LC-MS to detect the formation of the expected intermediate.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the this compound biosynthetic pathway. The following table provides a template for the types of data that need to be generated through future research.

| Parameter | Value | Method | Reference |

| Enzyme Kinetics (putative ChnA) | |||

| Km for Malonyl-CoA | TBD | In vitro enzyme assay | Future work |

| Km for Methylmalonyl-CoA | TBD | In vitro enzyme assay | Future work |

| kcat | TBD | In vitro enzyme assay | Future work |

| Precursor Concentration (in vivo) | |||

| Intracellular Malonyl-CoA | TBD | LC-MS analysis | Future work |

| Intracellular Methylmalonyl-CoA | TBD | LC-MS analysis | Future work |

| Product Titer | |||

| Wild-type Actinomadura sp. | TBD | HPLC quantification | Future work |

| Heterologous host (S. coelicolor) | TBD | HPLC quantification | Future work |

Table 2: Template for quantitative data on this compound biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound presents an exciting area of research with significant potential for the discovery of novel enzymatic functions and the generation of new drug leads. While the pathway proposed in this guide is based on strong analogies to related natural products, its experimental validation is a critical next step. Future research should focus on:

-

Identification and sequencing of the this compound biosynthetic gene cluster from Actinomadura sp.

-

Functional characterization of the PKS-NRPS machinery and tailoring enzymes through gene knockouts and in vitro assays.

-

Elucidation of the precise order of tailoring reactions.

-

Application of synthetic biology tools to engineer the pathway for the production of novel this compound analogs with improved therapeutic properties.

This technical guide provides a roadmap for these future investigations, which will undoubtedly contribute to a deeper understanding of natural product biosynthesis and accelerate the development of new anticancer agents.

References

An In-depth Technical Guide to Chandrananimycin A Derivatives and Analogs for Cancer Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chandrananimycin A, its derivatives, and analogs, with a focus on their synthesis, anticancer activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction to this compound

This compound is a naturally occurring antibiotic belonging to the phenoxazinone class of compounds.[1] Isolated from marine actinomycetes, it has demonstrated notable anticancer properties.[1] The core chemical structure of this compound, a phenoxazin-3-one skeleton, is shared by other bioactive molecules, including the well-known anticancer agent Actinomycin D.[2] This structural similarity has spurred interest in the synthesis and evaluation of this compound derivatives and analogs as potential anticancer drugs.

Synthesis of this compound Analogs and Phenoxazinone Derivatives

The synthesis of the phenoxazinone core, the foundational structure of Chandrananimycins, is a key step in generating novel analogs. The general approach involves the oxidative condensation of substituted 2-aminophenols.[3][4] Various synthetic methodologies have been developed to achieve this transformation, offering pathways to a diverse range of derivatives.

A common and effective method for synthesizing phenoxazinone compounds is through the catalytic oxidation of o-aminophenols. This reaction can be facilitated by various catalysts, including metal complexes. For instance, copper(II) and cobalt(II)/(III) complexes have been shown to effectively catalyze the aerial oxidation of o-aminophenol to yield 2-aminophenoxazin-3-one.[5]

Experimental Protocol: General Synthesis of 2-Aminophenoxazin-3-one Derivatives

This protocol is a generalized procedure based on common methods for phenoxazinone synthesis and can be adapted for the creation of various this compound analogs.

Materials:

-

Substituted 2-aminophenol

-

Methanol or other suitable organic solvent

-

Catalyst (e.g., CuCl₂, CoCl₂)

-

Base (e.g., triethylamine, if required)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Dissolve the substituted 2-aminophenol in the chosen solvent in a round-bottom flask.

-

Add the catalyst to the solution.

-

If required, add a base to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating under an air or oxygen atmosphere.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system to obtain the desired phenoxazinone derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity of this compound and Its Analogs

This compound and its related phenoxazinone analogs have demonstrated a broad spectrum of anticancer activities against various human cancer cell lines. The cytotoxic effects are typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values serving as key metrics of potency.

Quantitative Data on Anticancer Activity

The following tables summarize the available quantitative data on the anticancer activity of this compound and other relevant phenoxazinone derivatives.

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | Activity Metric | Value | Reference |

| This compound | HeLa | IC50 | 8.87 ± 3.49 µM | [6] |

Table 2: Anticancer Activity of Other Phenoxazinone Derivatives

| Compound | Cell Line (Cancer Type) | Activity Metric | Value (µM) | Reference |

| Phx-1 | NB-1 (Neuroblastoma) | IC50 | 20 | [6] |

| Phx-3 | NB-1 (Neuroblastoma) | IC50 | 0.5 | [6] |

| Phx-3 | COLO201 (Colon) | IC50 | 6-12 | [6] |

| Phx-3 | DLDI (Colon) | IC50 | 6-12 | [6] |

| Phx-3 | PMCO1 (Colon) | IC50 | 6-12 | [6] |

| Phx-3 | HT-29 (Colon) | IC50 | 16.7 | [6] |

| Phx-3 | LoVo-1 (Colon) | IC50 | 20.03 ± 4.98 | [6] |

| Phx-3 | A549 (Lung) | IC50 | 5.48 ± 0.38 µg/mL | [6] |

| Phx-3 | HepG2 (Liver) | IC50 | 6.58 ± 0.61 | [6] |

| NHP | A549 (Lung) | IC50 | 38.53 µg/mL | [6] |

| NHP | COC1 (Ovarian) | IC50 | 28.11 µg/mL | [6] |

| NHP | HepG2 (Liver) | IC50 | 40.33 µg/mL | [6] |

| Benzo[a]phenoxazine C9 | RKO (Colorectal), MCF7 (Breast) | - | Selective for cancer cells | [7] |

| Benzo[a]phenoxazine A36 | RKO (Colorectal), MCF7 (Breast) | - | Selective for cancer cells | [7] |

| Benzo[a]phenoxazine A42 | RKO (Colorectal), MCF7 (Breast) | - | Selective for cancer cells | [7] |

Note: µg/mL to µM conversion requires the molecular weight of the specific compound.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on aminophenoxazinones have provided valuable insights into the structural features that govern their anticancer potency. For this compound, the presence of a hydroxyl group has been linked to its cytotoxic activity against the HeLa cell line.[6] In other phenoxazinone derivatives, the introduction of electron-withdrawing groups, such as a carboxylate, has been associated with moderate activity.[6] Furthermore, substitutions on the phenoxazine ring at the N-10 position have been shown to increase both antiproliferative and anti-multidrug resistance activities.[8]

Mechanism of Action and Signaling Pathways

The anticancer effects of this compound and its analogs are attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. The underlying molecular mechanisms are multifaceted and involve the modulation of key cellular signaling pathways.

Proposed Mechanism of Action of Phx-3, an Analog of this compound

Studies on the aminophenoxazinone Phx-3 have elucidated a potential mechanism of action that may be relevant to other compounds in this class, including this compound. This proposed pathway involves the following key events:[6]

-

Mitochondrial Depolarization: Phx-3 induces a loss of mitochondrial membrane potential.[6]

-

Generation of Reactive Oxygen Species (ROS): The disruption of mitochondrial function leads to an increase in the production of ROS.[6]

-

Activation of the JNK Pathway: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[6]

-

Suppression of Pro-Survival Pathways: Concurrently, Phx-3 suppresses the phosphorylation of AKT and the mammalian target of rapamycin (mTOR), two critical proteins in pro-survival signaling pathways.[6]

-

Induction of Apoptosis: The combination of JNK activation and AKT/mTOR inhibition culminates in the induction of apoptosis in cancer cells.[6]

Another identified mechanism for some benzo[a]phenoxazine derivatives is the induction of lysosomal membrane permeabilization (LMP), leading to an increase in intracellular pH and ROS accumulation, which ultimately results in cell death.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the anticancer activity of the this compound analog, Phx-3.

Caption: Proposed signaling pathway of the this compound analog, Phx-3.

Experimental Protocols for Biological Evaluation

The in vitro evaluation of the anticancer activity of this compound derivatives and analogs is crucial for determining their therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

This compound derivatives or analogs dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.

Caption: General workflow for synthesis and evaluation of this compound analogs.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of novel anticancer agents. Their phenoxazinone core structure provides a versatile scaffold for synthetic modification to optimize potency and selectivity. The elucidation of their mechanisms of action, particularly their ability to induce apoptosis through the modulation of key signaling pathways, offers a rational basis for their further development.

Future research in this area should focus on:

-

The synthesis of a broader range of this compound derivatives and analogs to expand the structure-activity relationship knowledge base.

-

In-depth investigation of the signaling pathways affected by these compounds in a wider panel of cancer cell lines.

-

In vivo studies to evaluate the efficacy and safety of the most promising candidates in preclinical cancer models.

-

Exploration of combination therapies with existing anticancer drugs to identify potential synergistic effects.

By leveraging the information presented in this guide, researchers and drug development professionals can contribute to the advancement of this compound-based therapeutics for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and chemical characterization of N-substituted phenoxazines directed toward reversing vinca alkaloid resistance in multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of Chandrananimycin A: A Technical Guide for Researchers

For Immediate Release

Chandrananimycin A, a novel phenoxazinone antibiotic isolated from the marine actinomycete Actinomadura sp. isolate M048, has demonstrated a broad spectrum of biological activities, positioning it as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of its biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of its potential mechanisms of action.

Quantitative Biological Activity

This compound exhibits potent antimicrobial and cytotoxic properties. The following tables summarize the key quantitative data gathered from various in vitro assays.

Table 1: Antimicrobial Activity of this compound and Congeners

| Test Organism | This compound (Inhibition Zone in mm) | Chandrananimycin B (Inhibition Zone in mm) | Chandrananimycin C (Inhibition Zone in mm) |

| Bacillus subtilis | 18 | 15 | 13 |

| Staphylococcus aureus | 15 | 12 | 11 |

| Streptomyces viridochromogenes | 20 | 18 | 16 |

| Mucor miehei | 25 | 22 | 20 |

| Chlorella vulgaris | 14 | 12 | 10 |

| Chlorella sorokiniana | 16 | 14 | 12 |

Data represents the diameter of the inhibition zone at a concentration of 20 µ g/disc .

Table 2: Cytotoxic Activity of this compound and a Related Analogue

| Compound | Cell Line | Assay | Result |

| This compound | Kidney Tumor (631L) | Cytotoxicity | IC70 = 1.4 µg/ml |

| Chandrananimycin E | HUVEC | Antiproliferative | GI50 = 35.3 µM[1] |

| Chandrananimycin E | HeLa | Cytotoxicity | CC50 = 56.9 µM[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.

Protocol:

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/ml).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a solution of this compound (or its analogues) at a concentration of 20 µ g/disc .

-

Incubation: The plates are incubated at an appropriate temperature (typically 37°C for bacteria and 28°C for fungi) for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, HUVEC, 631L) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or its analogues for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well.

-

Incubation: The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, studies on related phenoxazinone compounds, such as Phx-3, suggest a potential mechanism of action involving the induction of apoptosis through the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway and modulation of the PI3K/Akt/mTOR pathway. The anticancer activity of this compound is believed to be independent of DNA intercalation.

Below are diagrams illustrating a hypothetical workflow for isolating this compound and a potential signaling pathway for its anticancer activity based on the activity of related compounds.

Caption: Generalized workflow for the isolation and testing of this compound.

Caption: A potential signaling pathway for this compound-induced apoptosis.

Conclusion

This compound represents a promising natural product with significant biological activities. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and evaluate its therapeutic potential in preclinical and clinical studies. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the pharmacological properties of this intriguing marine-derived compound.

References

The Core Mechanism of Action of Chandrananimycin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chandrananimycin A is a naturally occurring phenoxazinone antibiotic isolated from a marine Actinomadura sp.[1]. Possessing a distinctive chemical scaffold, it has garnered interest for its range of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a detailed exploration of the core mechanism of action of this compound, focusing on its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in immune evasion in cancer. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing its activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

The primary mechanism through which this compound exerts its anticancer effects is the inhibition of indoleamine 2,3-dioxygenase (IDO1)[2][3]. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism[4]. By catabolizing the essential amino acid tryptophan, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment[5].

The depletion of tryptophan and the accumulation of its downstream metabolites, collectively known as kynurenines, lead to the suppression of effector T-cell and natural killer (NK) cell functions, while promoting the activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs)[4]. This net effect allows cancer cells to evade immune surveillance. This compound, by inhibiting IDO1, disrupts this immunosuppressive cascade, potentially restoring anti-tumor immune responses.

Data Presentation

Quantitative data on the inhibitory activity of this compound against IDO1 is not extensively available in the public domain. However, a study by Pasceri et al. (2013) reported the first synthesis of this compound and evaluated its potential as an IDO1 inhibitor. While a specific IC50 or K_i_ value for this compound was not provided, the study noted that related aminophenoxazinones with electron-withdrawing groups exhibited modest, dose-dependent inhibitory activity[2].

For comparative purposes, data for a related natural product, Chandrananimycin E, is presented below.

| Compound | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Chandrananimycin E | HUVEC | Antiproliferative | GI₅₀ | 35.3 | [6] |

| Chandrananimycin E | HeLa | Cytotoxicity | CC₅₀ | 56.9 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Recombinant Human IDO1 Enzyme Inhibition Assay

This protocol is adapted from standard enzymatic assays for IDO1 inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

-

Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 1%) to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant human IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

-

Incubate the plate at 65°C for 15 minutes to convert the product, N-formylkynurenine, to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 321 nm, which corresponds to the formation of kynurenine.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based IDO1 Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit IDO1 activity in a cellular context.

Objective: To measure the inhibition of interferon-γ (IFN-γ)-induced IDO1 activity in cancer cells by this compound.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IFN-γ

-

This compound

-

Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with IFN-γ (e.g., 50 ng/mL) to induce the expression of IDO1.

-

Simultaneously, treat the cells with various concentrations of this compound.

-

Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

After incubation, collect the cell culture supernatant.

-

Add the kynurenine detection reagent to the supernatant.

-

Incubate at room temperature for 10-30 minutes to allow for color development.

-

Measure the absorbance at 480 nm.

-

Generate a standard curve using known concentrations of kynurenine.

-

Calculate the concentration of kynurenine in each sample and determine the percentage of inhibition of IDO1 activity by this compound.

-

Calculate the IC₅₀ value as described in the enzyme inhibition assay.

Mandatory Visualizations

Signaling Pathway of IDO1-Mediated Immunosuppression

Caption: IDO1 pathway and its inhibition by this compound.

Experimental Workflow for IDO1 Inhibition Assay

Caption: Workflow for in vitro IDO1 inhibition assays.

Logical Relationship of IDO1 Inhibition and Immune Response

Caption: Consequence of IDO1 inhibition on the immune response.

References

- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminophenoxazinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis of exfoliazone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenas… [ouci.dntb.gov.ua]

- 6. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of Chandrananimycin A: A Technical Overview

For Immediate Release

Göttingen, Germany - Research into marine-derived natural products continues to unveil novel compounds with significant therapeutic potential. Among these, Chandrananimycin A, a phenoxazin-3-one antibiotic isolated from the marine actinomycete Actinomadura sp. isolate M048, has been identified as a molecule with potential anticancer properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the anticancer characteristics of this compound and outlines the standard experimental protocols that would be employed to elucidate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Chandrananimycins

Chandrananimycins are a class of antibiotics characterized by a phenoxazin-3-one core structure.[1][3] Isolated from a marine actinomycete, these compounds have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][5][6][7] While the broader class of phenoxazinone-containing natural products, such as actinomycin D, are known to exert their anticancer effects through DNA intercalation, the specific mechanism of action for the chandrananimycins, and particularly this compound, remains an area of active investigation.[3]

Quantitative Data on Anticancer Activity

To date, publicly available literature does not contain specific quantitative data, such as IC50 values, for the cytotoxic or antiproliferative activity of this compound against a panel of cancer cell lines.

However, a related compound, Chandrananimycin E , isolated from Streptomyces griseus, has been evaluated for its antiproliferative and cytotoxic effects. The reported values are presented in Table 1 for reference and to provide context for the potential potency of this class of compounds.

Table 1: Cytotoxic Activity of Chandrananimycin E

| Cell Line | Assay Type | Value (µM) |

| HUVEC | Antiproliferative (GI50) | 35.3[8] |

| HeLa | Cytotoxicity (CC50) | 56.9[8] |

GI50: Growth Inhibition 50; CC50: Cytotoxic Concentration 50.

The generation of robust quantitative data for this compound against a diverse panel of cancer cell lines is a critical next step in evaluating its therapeutic potential.

Elucidating the Mechanism of Action: Standard Experimental Protocols

To thoroughly characterize the anticancer properties of this compound, a series of standard in vitro experiments would be necessary. The following sections detail the methodologies for these key assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, the MTT assay is widely used to measure the cytotoxic effects of chemical compounds.

Experimental Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: A stock solution of this compound is serially diluted to various concentrations. The cell culture medium is replaced with medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.

-

Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed and replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for MTT Assay

References

- 1. Chandrananimycins A approximately C: production of novel anticancer antibiotics from a marine Actinomadura sp. isolate M048 by variation of medium composition and growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Compounds from Marine Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dandamycin and chandrananimycin E, benzoxazines from Streptomyces griseus - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antibacterial Potential of Chandrananimycin A: A Technical Guide

For Immediate Release

GÖTTINGEN, Germany – November 7, 2025 – Chandrananimycin A, a novel phenoxazinone antibiotic isolated from the marine actinomycete Actinomadura sp. isolate M048, demonstrates notable antibacterial activity against specific Gram-positive bacteria. This technical guide provides a comprehensive overview of its antibacterial spectrum, available experimental data, and the methodologies employed in its initial assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.

Antibacterial Spectrum of this compound

Initial studies have focused on the activity of this compound against a limited panel of bacteria. The compound has shown efficacy against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.[1] It is important to note that, to date, no activity has been observed against the Gram-negative bacterium Escherichia coli.[2]

Quantitative Antimicrobial Data

The primary method used to quantify the antibacterial activity of this compound in the foundational study was the agar diffusion assay. The results are presented as the diameter of the zone of inhibition.

| Bacterial Strain | Type | Concentration per Platelet | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | 20 µg | 22 |

| Bacillus subtilis | Gram-positive | 20 µg | 23 |

Table 1: Antibacterial Activity of this compound Determined by Agar Diffusion Assay.[1]

Experimental Protocols

The following section details the methodology used for the antibacterial assessment of this compound, as inferred from standard microbiological practices and details available in the primary literature.

Agar Diffusion Assay

The antibacterial activity of this compound was determined using a standard agar diffusion method.[2] This method provides a qualitative assessment of the antimicrobial properties of a compound.

Methodology:

-

Preparation of Media: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.

-

Inoculation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Bacillus subtilis) is uniformly spread over the surface of the agar plate.

-

Application of Compound: A sterile paper disc or a well is impregnated with a known concentration of this compound (e.g., 20 µg).

-

Incubation: The plates are incubated under appropriate conditions (typically 37°C for 18-24 hours).

-

Measurement: The diameter of the clear zone of growth inhibition around the disc/well is measured in millimeters.

Proposed Mechanism of Action

The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, as a member of the phenoxazinone class of antibiotics, its activity may be related to mechanisms observed in similar compounds. Phenoxazinones are known to interfere with cellular processes in bacteria. Some related compounds, such as actinomycin D, act by intercalating into DNA, thereby inhibiting DNA replication and transcription. Further research is required to determine if this compound shares this or other mechanisms of action.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antibacterial spectrum of a novel compound like this compound using the agar diffusion method.

Caption: Workflow for Agar Diffusion Antibacterial Assay.

Future Directions

The initial findings on the antibacterial activity of this compound are promising and warrant further investigation. Key areas for future research include:

-

Determination of Minimum Inhibitory Concentrations (MICs): Quantitative analysis using broth microdilution or other methods to determine the precise concentration of this compound required to inhibit bacterial growth.

-

Expansion of the Antibacterial Spectrum: Testing against a broader range of Gram-positive and Gram-negative bacteria, including clinically relevant drug-resistant strains.

-

Elucidation of the Mechanism of Action: In-depth studies to identify the specific cellular targets and pathways affected by this compound in bacteria.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's effectiveness and safety in animal models of infection.

The exploration of novel marine natural products like this compound is crucial in the ongoing search for new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

In-Depth Technical Guide: Antifungal Activity of Chandrananimycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract